molecular formula C11H19N3O B056189 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol CAS No. 2168-17-4

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol

Cat. No.: B056189
CAS No.: 2168-17-4
M. Wt: 209.29 g/mol
InChI Key: OYTNPZVGHDQVGL-UHFFFAOYSA-N
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Description

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol is an organic compound with the molecular formula C11H19N3O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields of chemistry due to its ability to act as a ligand and participate in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol typically involves the reaction of 2,6-dichloromethylpyridine with dimethylamine. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and other catalytic systems, where it can modulate their activity and enhance reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual dimethylamino groups, which enhance its ability to act as a ligand and participate in coordination chemistry. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .

Properties

IUPAC Name

2,6-bis[(dimethylamino)methyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-13(2)7-9-5-6-11(15)10(12-9)8-14(3)4/h5-6,15H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTNPZVGHDQVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=C(C=C1)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291180
Record name 2,6-bis[(dimethylamino)methyl]pyridin-3-ol
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-17-4
Record name 2,6-Bis[(dimethylamino)methyl]-3-pyridinol
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Record name NSC 73721
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Record name NSC73721
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Record name 2,6-bis[(dimethylamino)methyl]pyridin-3-ol
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Record name 2,6-Bis-(dimethylaminomethyl)-3-pyridinol
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